molecular formula C6H11ClF2N2O2 B2703138 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride CAS No. 2225147-44-2

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B2703138
CAS No.: 2225147-44-2
M. Wt: 216.61
InChI Key: REBMULMGYNPLSW-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride is a chemical compound with the molecular formula C6H11ClF2N2O2 and a molecular weight of 216.6 g/mol . This compound is characterized by the presence of a difluoroacetamide group and a hydroxypyrrolidine ring, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride typically involves the reaction of difluoroacetic acid derivatives with hydroxypyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroacetamide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The hydroxypyrrolidine ring can interact with receptor sites, modulating their function and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O2.ClH/c7-6(8,4(9)11)5(12)1-2-10-3-5;/h10,12H,1-3H2,(H2,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBMULMGYNPLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(C(=O)N)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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